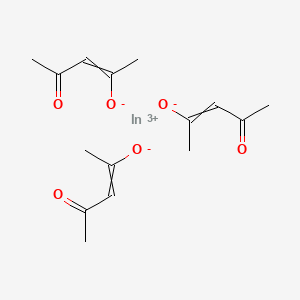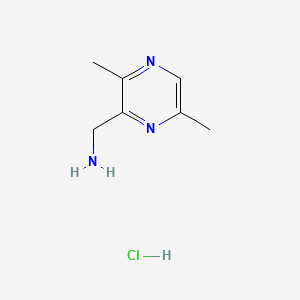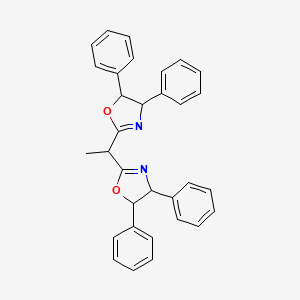
Methyl Heptadec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Heptadec-10-enoate: is an organic compound with the molecular formula C18H34O2 and a molecular weight of 282.4614 g/mol . It is a fatty acid methyl ester, specifically the methyl ester of heptadecenoic acid. This compound is known for its presence in various natural sources and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Heptadec-10-enoate can be synthesized through the esterification of heptadecenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst like sodium methoxide to produce the methyl ester.
Chemical Reactions Analysis
Types of Reactions: Methyl Heptadec-10-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecenoic acid.
Reduction: The double bond in the compound can be reduced to form methyl heptadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Heptadecenoic acid.
Reduction: Methyl heptadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl Heptadec-10-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl Heptadec-10-enoate involves its interaction with lipid metabolic pathways. As a fatty acid methyl ester, it can be incorporated into lipid bilayers and influence membrane fluidity and function. Additionally, it may act as a signaling molecule, modulating various cellular processes .
Comparison with Similar Compounds
- Methyl cis-9-heptadecenoate
- Methyl cis-10-heptadecenoate
- Methyl heptadecanoate
Comparison: Methyl Heptadec-10-enoate is unique due to its specific double bond position at the 10th carbon. This structural feature can influence its reactivity and interaction with biological systems compared to other methyl heptadecenoates .
Properties
CAS No. |
75190-82-8 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-10-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3 |
InChI Key |
JNSUZRHLHDQGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)


![3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid](/img/structure/B12508002.png)
![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid](/img/structure/B12508007.png)

![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)

![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)


